molecular formula C20H32O6 B1210245 Cacap CAS No. 30049-31-1

Cacap

Cat. No.: B1210245
CAS No.: 30049-31-1
M. Wt: 368.5 g/mol
InChI Key: ZMDJKAIHXGDBPL-UHFFFAOYSA-N
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Description

Cacap is a high molecular weight, crosslinked polymer. It is synthesized from acrylic acid and allyl pentaerythritol, resulting in a compound with unique properties such as high viscosity, excellent stability, and bioadhesive capabilities. This copolymer is widely used in various industries, including pharmaceuticals, cosmetics, and coatings, due to its versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acrylic acid-allyl pentaerythritol copolymer typically involves free radical polymerization. The process begins with the polymerization of acrylic acid in the presence of a crosslinking agent, allyl pentaerythritol. The reaction is initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the copolymer is produced using large-scale polymerization reactors. The reaction conditions are carefully monitored to ensure consistent product quality. The polymerization process involves the gradual addition of monomers and crosslinking agents, followed by purification and drying steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cacap undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cacap has numerous scientific research applications:

Mechanism of Action

The mechanism of action of acrylic acid-allyl pentaerythritol copolymer involves its ability to form hydrogen bonds and interact with various molecular targets. The copolymer’s high molecular weight and crosslinked structure enable it to create a stable network, which enhances its bioadhesive and rheological properties. These interactions are crucial for its applications in drug delivery and other biomedical fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cacap stands out due to its unique combination of high viscosity, excellent stability, and bioadhesive properties. These characteristics make it particularly suitable for applications requiring controlled release, bioadhesion, and rheology modification .

Properties

CAS No.

30049-31-1

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

1,3-bis(prop-2-enoxy)-2,2-bis(prop-2-enoxymethyl)propane;prop-2-enoic acid

InChI

InChI=1S/C17H28O4.C3H4O2/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4;1-2-3(4)5/h5-8H,1-4,9-16H2;2H,1H2,(H,4,5)

InChI Key

ZMDJKAIHXGDBPL-UHFFFAOYSA-N

SMILES

C=CCOCC(COCC=C)(COCC=C)COCC=C.C=CC(=O)O

Canonical SMILES

C=CCOCC(COCC=C)(COCC=C)COCC=C.C=CC(=O)O

Synonyms

acrylic acid-allyl pentaerythritol copolymer
CACAP
SAKAP

Origin of Product

United States

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